((8S)-decahydroisoquinolin-8-yl)Methanol
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Overview
Description
((8S)-decahydroisoquinolin-8-yl)Methanol: is a chemical compound with a unique structure that includes a decahydroisoquinoline ring system and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((8S)-decahydroisoquinolin-8-yl)Methanol typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting decahydroisoquinoline is then subjected to a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and hydroxymethylation reactions. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: ((8S)-decahydroisoquinolin-8-yl)Methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)
Major Products:
Oxidation: Aldehydes, Ketones
Reduction: Saturated derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry: ((8S)-decahydroisoquinolin-8-yl)Methanol is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a valuable tool in understanding biological pathways .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting neurological disorders. Its structural similarity to certain neurotransmitters allows it to modulate receptor activity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of ((8S)-decahydroisoquinolin-8-yl)Methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, its interaction with neurotransmitter receptors can alter signal transduction processes, leading to changes in cellular responses .
Comparison with Similar Compounds
Decahydroisoquinoline: A structurally related compound that lacks the hydroxymethyl group.
Isoquinoline: The parent compound from which ((8S)-decahydroisoquinolin-8-yl)Methanol is derived.
Tetrahydroisoquinoline: A partially hydrogenated derivative of isoquinoline.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the hydroxymethyl group. This combination of features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
[(8S)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-8-yl]methanol |
InChI |
InChI=1S/C10H19NO/c12-7-9-3-1-2-8-4-5-11-6-10(8)9/h8-12H,1-7H2/t8?,9-,10?/m1/s1 |
InChI Key |
ORHYPIKOZNQWLU-HWOCKDDLSA-N |
Isomeric SMILES |
C1C[C@@H](C2CNCCC2C1)CO |
Canonical SMILES |
C1CC2CCNCC2C(C1)CO |
Origin of Product |
United States |
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